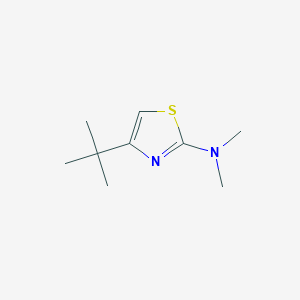

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine

Description

Properties

CAS No. |

82721-88-8 |

|---|---|

Molecular Formula |

C9H16N2S |

Molecular Weight |

184.30 g/mol |

IUPAC Name |

4-tert-butyl-N,N-dimethyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(10-7)11(4)5/h6H,1-5H3 |

InChI Key |

PEYFAVXZJITYMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

$$

\text{Substituted thiourea} + \text{Substituted α-haloketone} \rightarrow \text{4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine}

$$

Step 1: Synthesis of N,N-dimethylthiourea

- N,N-dimethylamine is reacted with isothiocyanate to yield N,N-dimethylthiourea.

- Alternatively, commercial N,N-dimethylthiourea may be used.

Step 2: Synthesis of 2-bromo-4-tert-butylacetophenone (or similar α-bromoketone)

- 4-tert-butylacetophenone is brominated at the α-position using bromine or N-bromosuccinimide.

Step 3: Cyclization (Hantzsch Reaction)

Reaction Conditions and Yields:

- The overall yield is typically moderate to good, depending on purification and scale.

- The reaction tolerates a range of functional groups, allowing for library synthesis of analogues.

Chemical Reactions Analysis

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the development of various chemical products, including dyes and biocides.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine are compared below, focusing on substituent effects, bioactivity, and applications.

Table 1: Key Structural and Functional Comparisons

*Estimated based on substituent contributions.

Structural and Electronic Effects

- Substituent Position and Bulk : The tert-butyl group in this compound increases lipophilicity compared to analogs like PTA (4-pyridinyl), which has a polar pyridine ring. This enhances membrane permeability but may reduce solubility vs. .

- Bioisosteric Replacements: In MortaparibMild, the triazole and sulfanyl-methyl groups introduce hydrogen-bonding capacity, enabling dual target engagement (Mortalin/PARP1), unlike the dimethylamino group in the parent compound .

Key Research Findings

Thermal Stability : The tert-butyl group in this compound contributes to high thermal stability (zero-point energy: 123.4 kcal/mol), advantageous for drug formulation .

Mechanistic Divergence : Unlike PTA , which targets autophagy-related proteins, the tert-butyl derivative’s bioactivity remains underexplored, highlighting a research gap .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization of tert-butyl-substituted thiazole precursors. A common approach involves reacting tert-butylthioamide derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Solvent choice and stoichiometric ratios of reactants are critical for yield optimization. For example, excess dimethylamine can drive the amination step, while controlled heating prevents side reactions like over-alkylation . Parallel synthesis methods for analogous thiazoles suggest microwave-assisted reactions can reduce reaction times by 40–60% .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, thiazole ring protons at δ 6.5–7.5 ppm) .

- HPLC-MS (with C18 columns) to assess purity (>97% as per CAS specifications) and detect trace impurities .

- X-ray crystallography for resolving stereochemical ambiguities, as demonstrated for structurally similar thiazoles .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : The compound shows limited aqueous solubility but dissolves in DMSO, chloroform, or methanol. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Sonication (30–60 sec) and warming to 40°C enhance dissolution. For in vivo applications, nanoformulation (e.g., liposomal encapsulation) can improve bioavailability .

Advanced Research Questions

Q. How can QSAR models be designed to predict the bioactivity of this compound derivatives?

- Methodological Answer :

Descriptor Selection : Use electronic (Hammett σ, logP) and steric parameters (molar refractivity, tert-butyl group bulkiness) derived from analogous thiazoles .

Training Data : Curate bioactivity data from PubChem (CID 2734202) and literature IC₅₀ values for antimicrobial or anticancer targets .

Validation : Apply leave-one-out cross-validation and compare predicted vs. experimental activities for derivatives like 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (R² >0.85 indicates robustness) .

Q. What strategies resolve contradictions in reported receptor-binding affinities across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or protein conformational states. To address this:

- Standardize Assays : Use SPR (surface plasmon resonance) with immobilized targets (e.g., kinase domains) under controlled buffer conditions (pH 7.4, 25°C).

- Competitive Binding Studies : Compare with reference inhibitors (e.g., staurosporine for kinases) to normalize affinity measurements .

- Molecular Dynamics Simulations : Analyze ligand-receptor docking stability (e.g., via AutoDock Vina) to identify key binding residues (e.g., hydrophobic interactions with tert-butyl groups) .

Q. How can structural modifications enhance selectivity for cancer vs. microbial targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl (improves metabolic stability) or introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to modulate electron density on the thiazole ring .

- Hybridization : Conjugate with triazole moieties (e.g., 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine) to exploit dual binding modes in kinase and CYP450 targets .

Data Contradiction Analysis

Q. How to reconcile divergent cytotoxicity results in different cell lines?

- Methodological Answer : Variability may stem from cell-specific uptake or efflux mechanisms. Conduct:

- Transport Assays : Measure intracellular concentrations via LC-MS/MS after 24h exposure.

- ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess efflux effects.

- Transcriptomic Profiling : Compare expression of detoxification enzymes (e.g., GSTs) in resistant vs. sensitive lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.